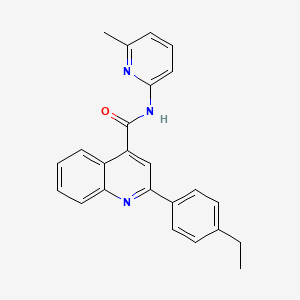![molecular formula C21H19N3O4 B6049306 N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan](/img/structure/B6049306.png)
N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan, also known as IA-2, is a peptide that has gained attention in the scientific community due to its potential therapeutic applications. IA-2 is a member of the protein tyrosine phosphatase (PTP) family, which plays a crucial role in regulating cellular signaling pathways. In
Mécanisme D'action
N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan functions as a PTP, which means it regulates the phosphorylation state of proteins by removing phosphate groups from tyrosine residues. N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan has been shown to regulate insulin secretion in pancreatic beta cells by modulating the activity of ion channels and exocytotic proteins. In immune cells, N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan has been shown to regulate T cell activation and cytokine production.
Biochemical and Physiological Effects
N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan has been shown to have both biochemical and physiological effects. In pancreatic beta cells, N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan regulates insulin secretion by modulating the activity of ion channels and exocytotic proteins. In immune cells, N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan regulates T cell activation and cytokine production. N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan has also been shown to be a major autoantigen in T1DM, and its presence in the blood of patients with T1DM is a biomarker for the disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan's advantages in lab experiments include its potential as a therapeutic target for autoimmune diseases and its ability to serve as a biomarker for T1DM. However, N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan's limitations include its complex structure, which makes its synthesis and purification difficult. Additionally, N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan's role in cellular signaling pathways is still not fully understood, which makes its mechanism of action difficult to study.
Orientations Futures
For N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan research include further exploration of its role in autoimmune diseases such as T1DM and MS. Additionally, N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan's potential as a therapeutic target for other autoimmune diseases should be investigated. Further studies on N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan's mechanism of action are also needed to fully understand its role in cellular signaling pathways. Finally, new methods for synthesizing and purifying N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan should be developed to make it more accessible for research purposes.
Conclusion
N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan is a peptide with potential therapeutic applications in autoimmune diseases such as T1DM and MS. Its function as a PTP and its role in regulating insulin secretion and immune cell activation make it a promising therapeutic target. However, N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan's complex structure and mechanism of action make its study challenging. Further research on N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan's role in autoimmune diseases and cellular signaling pathways is needed to fully understand its potential as a therapeutic target.
Méthodes De Synthèse
N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan is synthesized using solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a highly pure N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan peptide.
Applications De Recherche Scientifique
N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan has been studied for its potential therapeutic applications in autoimmune diseases such as type 1 diabetes mellitus (T1DM) and multiple sclerosis (MS). N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan is a major autoantigen in T1DM, and its presence in the blood of patients with T1DM is a biomarker for the disease. N-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophan has also been shown to be a potential therapeutic target for MS, as it is involved in the regulation of immune cell activation.
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-2-[[2-(3-oxo-1H-isoindol-2-yl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-19(12-24-11-13-5-1-2-7-16(13)20(24)26)23-18(21(27)28)9-14-10-22-17-8-4-3-6-15(14)17/h1-8,10,18,22H,9,11-12H2,(H,23,25)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPDNGGAZSGPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6049224.png)

![N-cyclopropyl-3-{1-[(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}propanamide](/img/structure/B6049242.png)

![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6049249.png)
![(1S*,4S*)-2-(5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6049253.png)
![6-[(4-methylphenoxy)methyl]-2-[3-(1-piperazinylmethyl)phenyl]-4(3H)-pyrimidinone trifluoroacetate](/img/structure/B6049258.png)
![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6049263.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)propanamide](/img/structure/B6049279.png)
![N-methyl-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B6049298.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6049326.png)
![ethyl 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B6049327.png)